molecular formula C3H3ClN4 B11924188 3-Chloro-1,2,4-triazin-5-amine

3-Chloro-1,2,4-triazin-5-amine

Cat. No.: B11924188
M. Wt: 130.53 g/mol
InChI Key: LIBTZVQBVMGTQA-UHFFFAOYSA-N
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Description

3-Chloro-1,2,4-triazin-5-amine is a heterocyclic compound with the molecular formula C3H3ClN4. It belongs to the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1,2,4-triazin-5-amine typically involves the chlorination of 1,2,4-triazin-5-amine. One common method is the reaction of 1,2,4-triazin-5-amine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

1,2,4-triazin-5-amine+SOCl2This compound+SO2+HCl\text{1,2,4-triazin-5-amine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 1,2,4-triazin-5-amine+SOCl2​→this compound+SO2​+HCl

This method is efficient and yields a high purity product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes using automated reactors. The reaction conditions are optimized to ensure maximum yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1,2,4-triazin-5-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of the nitrogen atoms in the ring.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloro-1,2,4-triazin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-1,2,4-triazin-5-amine involves its interaction with biological molecules through nucleophilic substitution and electrophilic addition reactions. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The exact molecular targets and pathways are still under investigation, but its reactivity suggests it can modify key biomolecules involved in cellular processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity profile, which allows for selective nucleophilic substitution and electrophilic addition reactions. This makes it a versatile intermediate in the synthesis of various bioactive and industrially relevant compounds .

Properties

Molecular Formula

C3H3ClN4

Molecular Weight

130.53 g/mol

IUPAC Name

3-chloro-1,2,4-triazin-5-amine

InChI

InChI=1S/C3H3ClN4/c4-3-7-2(5)1-6-8-3/h1H,(H2,5,7,8)

InChI Key

LIBTZVQBVMGTQA-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=N1)Cl)N

Origin of Product

United States

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